Ethyl 2,2,2-trifluoroethyl carbonate
CAS No.: 156783-96-9
Cat. No.: VC7906200
Molecular Formula: C5H7F3O3
Molecular Weight: 172.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156783-96-9 |
|---|---|
| Molecular Formula | C5H7F3O3 |
| Molecular Weight | 172.1 g/mol |
| IUPAC Name | ethyl 2,2,2-trifluoroethyl carbonate |
| Standard InChI | InChI=1S/C5H7F3O3/c1-2-10-4(9)11-3-5(6,7)8/h2-3H2,1H3 |
| Standard InChI Key | NIQAXIMIQJNOKY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)OCC(F)(F)F |
| Canonical SMILES | CCOC(=O)OCC(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Ethyl 2,2,2-trifluoroethyl carbonate consists of an ethyl carbonate group () bonded to a 2,2,2-trifluoroethyl moiety (). The trifluoroethyl group imparts electronegativity and chemical stability, while the carbonate ester backbone enables participation in solvation and interfacial reactions. The compound’s exact mass () and partition coefficient () reflect its balance between hydrophobicity and polarity .
Synthesis and Industrial Production
Conventional Synthesis Routes
Ethyl 2,2,2-trifluoroethyl carbonate is typically synthesized via esterification reactions between 2,2,2-trifluoroethanol and ethyl chloroformate. Alternative pathways include transesterification of bis(2,2,2-trifluoroethyl) carbonate with ethanol, though this method is less common due to side-product formation . A patent by Smart et al. highlights the use of fluorinated carbonates like ethyl-2,2,2-trifluoroethyl carbonate (ETFEC) in multi-component electrolytes, emphasizing the need for high-purity precursors to ensure electrochemical stability .
Scalability and Purification
Industrial production requires stringent control over reaction conditions to minimize hydrolysis and by-products. For example, the reaction of 2,2,2-trifluoroethyl methanesulfonate with ammonia at yields 2,2,2-trifluoroethylamine, a potential intermediate, with 79% efficiency . While this patent focuses on amine synthesis, analogous sulfonate intermediates could theoretically be adapted for carbonate production.
Electrochemical Applications in Lithium-Ion Batteries
Role as a Flame-Retarding Co-Solvent
Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is a critical component in flame-retarding electrolytes for lithium-ion batteries. When blended with ethylene carbonate (EC) and ethyl methyl carbonate (EMC), ETFEC reduces flammability while maintaining ionic conductivity. A 2025 study demonstrated that electrolytes containing 90 vol% ETFEC achieved 90% capacity retention between the 5th and 200th cycles, outperforming conventional formulations (76% retention) .
Interfacial Chemistry and Performance
X-ray photoelectron spectroscopy (XPS) analyses reveal that ETFEC promotes the formation of a thin, stable solid electrolyte interphase (SEI) on graphite anodes. This SEI, rich in lithium fluoride () and polycarbonates, mitigates lithium trapping and reduces polarization resistance. At , ETFEC-based electrolytes exhibit sixfold lower polarization resistance () compared to baseline systems () .
Table 2: Electrochemical Performance of ETFEC-Containing Electrolytes
| Parameter | ETFEC-Based Electrolyte | Baseline Electrolyte | Source |
|---|---|---|---|
| Capacity Retention (200 cycles) | 90% | 76% | |
| Polarization Resistance (-20°C) |
Additional Applications in Organic Synthesis
Condensing Agent for Urea Derivatives
While bis(2,2,2-trifluoroethyl) carbonate is more commonly employed as a condensing agent, ethyl 2,2,2-trifluoroethyl carbonate’s structural similarity suggests potential utility in one-pot urea synthesis. The bis-analog facilitates reactions between alkyl amines without temperature control, achieving 96% yield in library synthesis . ETFEC’s lower reactivity may offer milder conditions for sensitive substrates.
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